5-Methyl-2-(piperazin-1-yl)benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile typically involves the reaction of 5-methyl-2-bromobenzonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Scientific Research Applications
5-Methyl-2-(piperazin-1-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .
Comparison with Similar Compounds
5-Methyl-2-(piperazin-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-({4-[5-({1-[(5-ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile succinate: This compound is a potent and highly aqueous soluble AMPK activator with applications in cancer treatment.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have therapeutic potential for treating neurological conditions.
Properties
IUPAC Name |
5-methyl-2-piperazin-1-ylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-2-3-12(11(8-10)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPTNIELHABDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682162 |
Source
|
Record name | 5-Methyl-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-31-5 |
Source
|
Record name | 5-Methyl-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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